N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a pyrimidine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the pyrimidine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with potent protection across various seizure models.
Pyrimidine derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
N-benzyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a sulfonyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N4O5S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-benzyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O5S/c1-12-15(17(24)21-18(25)20-12)28(26,27)22-9-7-14(8-10-22)16(23)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,19,23)(H2,20,21,24,25) |
InChI Key |
IZTNJWWVVMDCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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